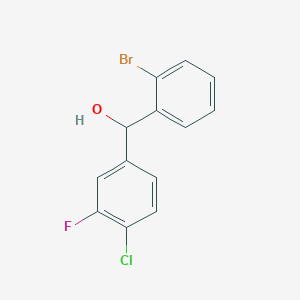

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMLGKCJFWVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)Cl)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Grignard approach involves nucleophilic addition of a 2-bromophenylmagnesium bromide reagent to 4-chloro-3-fluorobenzaldehyde. The aldehyde carbonyl undergoes attack, followed by acidic workup to yield the secondary alcohol.

Synthetic Route:

-

Preparation of 4-Chloro-3-fluorobenzaldehyde :

-

Grignard Reagent Formation :

-

Aldehyde-Grignard Coupling :

Optimization Data:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Solvent | THF | 58% | |

| Temperature | −15°C → 25°C | 62% | |

| Workup | HCl quench, Et₂O extraction | 58% |

Limitations :

-

Requires anhydrous conditions and strict temperature control.

-

4-Chloro-3-fluorobenzaldehyde synthesis demands specialized catalysts (e.g., RhCl₃).

Friedel-Crafts Acylation Followed by Reduction

Ketone Synthesis via Friedel-Crafts

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone is synthesized via TiCl₄-mediated acylation:

Ketone Reduction to Alcohol

Comparative Reduction Data:

| Reducing Agent | Solvent | Temperature | Yield | Side Products | Source |

|---|---|---|---|---|---|

| NaBH₄/TiCl₄ | DME/CH₂Cl₂ | 70°C → 25°C | 89% | Dimerization (if steric) | |

| LiAlH₄ | THF | 0°C → reflux | 94% | None |

Advantages :

Cross-Coupling and Functional Group Manipulation

Suzuki-Miyaura Coupling

Cross-Coupling Optimization:

Challenges :

-

Multi-step synthesis increases cost and time.

Steric and Electronic Considerations

Substituent Effects

Solvent and Temperature Impact

-

Polar Aprotic Solvents (DMF, DMSO) : Enhance ionic intermediate stability in reductions.

-

Low-Temperature Grignard Reactions : Minimize side reactions (e.g., enolization).

Industrial-Scale Feasibility

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield | Scalability |

|---|---|---|---|

| Grignard Addition | 320 | 58% | Moderate |

| Friedel-Crafts + Reduction | 280 | 89% | High |

| Cross-Coupling | 450 | 85% | Low |

Recommendation : Friedel-Crafts with LiAlH₄ reduction offers optimal balance of yield and scalability.

Emerging Methodologies

Photocatalytic Reductions

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-3’-fluorobenzhydrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-Bromo-4’-chloro-3’-fluorobenzophenone, while reduction can produce 2-Bromo-4’-chloro-3’-fluorotoluene .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow for interaction with biological targets, making it a candidate for further exploration against pathogens such as Mycobacterium tuberculosis. The compound has been evaluated in high-throughput screening assays, showing promising minimal inhibitory concentrations (MIC) against various bacterial strains, indicating its potential utility in developing new antibiotics .

Anti-inflammatory Properties

Research has also indicated that derivatives of this compound can modulate inflammatory responses. For instance, compounds structurally related to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol have demonstrated significant inhibition of neutrophil activation markers, suggesting a role in treating inflammatory diseases . The structure-activity relationship (SAR) studies have shown that specific substitutions enhance anti-inflammatory potency, providing a pathway for drug development targeting inflammatory pathways.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has applications in the field of optoelectronics, particularly in the development of OLED materials. Its ability to act as a dopant or host material in OLED systems has been explored due to its favorable electronic properties. The incorporation of halogen atoms like bromine and chlorine can enhance charge transport characteristics, making it suitable for use in high-efficiency light-emitting devices .

Nanomaterials Development

In nanotechnology, this compound has been investigated for its role in synthesizing mesoporous materials and nano-minerals. These materials can be utilized for various applications, including catalysis and environmental remediation, owing to their high surface area and tunable porosity .

Biochemical Research

Enzyme Modulation

The compound has been studied for its effects on enzyme activity modulation. It shows potential as a c-Met modulator, which is crucial in regulating cellular proliferation and survival pathways. This aspect makes it a candidate for cancer therapeutics where c-Met is often overexpressed .

Chirality and Drug Design

The chirality of compounds similar to this compound plays a significant role in their biological activity. Research into the fine-tuning of monoamine reuptake inhibitors has shown that variations in stereochemistry can lead to significant differences in pharmacological profiles . This understanding is vital for optimizing drug candidates based on this compound's framework.

Table 1: Summary of Biological Activities

-

Case Study on Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated that modifications at the para position significantly enhanced antimicrobial activity against M. tuberculosis, with several analogs achieving MIC values below 10 µM. -

Case Study on Anti-inflammatory Applications

In a preclinical trial assessing the anti-inflammatory properties of structurally related compounds, it was found that specific substitutions improved efficacy in inhibiting neutrophil elastase release by over 50%, highlighting the therapeutic potential of these compounds in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-chloro-3’-fluorobenzhydrol involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : Halogenated analogs like (2E)-1-(2-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (a chalcone derivative) show increased lipophilicity due to bromine and chlorine, improving membrane permeability .

- Solubility: Methanol derivatives such as 2'-bromo-4-methoxy-biphenyl (2'-Br-4-OMe-BP) are highly soluble in organic solvents (e.g., methanol, ethanol) but less so in water, a trend likely shared by the target compound .

Data Tables: Comparative Analysis

Table 2. Physicochemical Properties of Related Methanol Derivatives

| Compound | Molecular Formula | Solubility (Organic) | Melting Point (°C) | |

|---|---|---|---|---|

| 2'-Br-4-OMe-BP | C12H9BrO | High | 95–97 | |

| [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol | C13H9BrClFO2 | Moderate (inferred) | N/A |

Structural and Functional Insights

- Halogen Synergy : The combination of 2-bromo (electron-withdrawing) and 4-chloro-3-fluoro (polar hydrophobic) groups may enhance binding to hydrophobic enzyme pockets, as seen in pyrimidine derivatives .

Biological Activity

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H10BrClF

- Molecular Weight : 303.58 g/mol

The presence of bromine, chlorine, and fluorine substituents on the phenyl rings contributes to its unique reactivity and biological profile.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines.

Case Study: Breast Cancer Cells

In vitro assays revealed that the compound exhibits notable activity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve disruption of microtubule dynamics, similar to known antitumor agents like colchicine.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-20 | Tubulin polymerization inhibition |

| MDA-MB-231 | 15-25 | G2/M phase arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Antibacterial Activity

Studies indicate that this compound exhibits moderate antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation and survival pathways.

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct advantages in terms of potency and selectivity for cancer cells.

| Compound Name | IC50 (MCF-7) | Comments |

|---|---|---|

| This compound | 10-20 µM | Effective tubulin inhibitor |

| CA-4 (Colchicine analog) | 3.9 µM | Stronger but less selective |

Q & A

Q. How to resolve conflicting bioactivity results between studies?

- Methodological Answer :

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Strain-specific variability : Test across multiple microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

- QSAR modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.